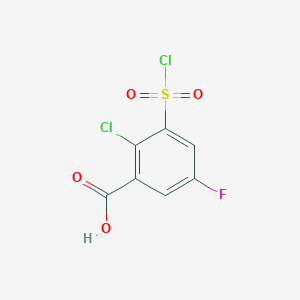

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

Description

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative with substituents at positions 2 (chlorine), 3 (chlorosulfonyl group, -SO₂Cl), and 5 (fluorine). The chlorosulfonyl group enhances electrophilic reactivity, making the compound valuable in synthesizing sulfonamide-based pharmaceuticals or agrochemicals . The fluorine atom increases electronegativity, influencing solubility and acidity (pKa ~1.8–2.5, estimated) compared to non-fluorinated analogs. Its molecular formula is C₇H₃Cl₂FO₄S, with a molecular weight of 273.07 g/mol .

Properties

CAS No. |

1242338-93-7 |

|---|---|

Molecular Formula |

C7H3Cl2FO4S |

Molecular Weight |

273.06 g/mol |

IUPAC Name |

2-chloro-3-chlorosulfonyl-5-fluorobenzoic acid |

InChI |

InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12) |

InChI Key |

DXPXTGIHDYFKAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 2-chloro-5-fluorobenzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions. The reaction can be represented as follows:

2-Chloro-5-fluorobenzoic acid+Chlorosulfonic acid→2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Reduction: Formation of sulfonamides or thiols.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . This property is crucial for developing new anti-inflammatory drugs.

Role as a Building Block in Drug Synthesis

Due to its unique structure, this compound serves as a valuable building block for synthesizing more complex pharmaceutical agents. It is particularly noted for its utility in creating inhibitors for specific biological targets, such as sodium channels .

Skin Care Formulations

In cosmetic science, this compound is explored for its potential in skin care formulations due to its stability and efficacy in dermatological applications. It has been included in formulations aimed at improving skin hydration and reducing inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physicochemical properties of the target compound with analogs:

Reactivity and Stability

- Electrophilic Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound facilitates nucleophilic substitution (e.g., with amines to form sulfonamides), similar to 4-chloro-3-(chlorosulfonyl)benzoic acid . However, the fluorine at position 5 increases electron-withdrawing effects, accelerating reactions compared to methoxy-substituted analogs (e.g., 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid) .

- Acidity: The target compound’s benzoic acid group has a lower pKa (~2.1) than 2-amino-3-chloro-5-fluorobenzoic acid (pKa ~4.5–5.0, estimated) due to fluorine’s electronegativity .

- Stability : Halogenated derivatives like 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid are prone to hydrolysis under basic conditions, whereas the methoxy group in 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid improves stability .

Pharmaceutical and Industrial Relevance

- Bumetanide Analogs : 4-Chloro-3-(chlorosulfonyl)benzoic acid is a direct precursor to bumetanide, highlighting the importance of chlorosulfonyl groups in diuretic drug design .

- Sulfonamide Synthesis : The target compound’s reactivity mirrors 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, both serving as intermediates for sulfonamide antibiotics or kinase inhibitors .

Biological Activity

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is a synthetic compound with notable biological activity, primarily attributed to its unique structural features. This compound, with the molecular formula and a molecular weight of approximately 273.07 g/mol, contains a benzoic acid core that is substituted with both a chlorosulfonyl group and halogen atoms. These modifications enhance its reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 2-fluoro-3-chlorobenzoic acid using chlorosulfonic acid. This process is crucial for introducing the chlorosulfonyl group, which plays a significant role in the compound's biological interactions.

Biological Activity

Mechanisms of Action

The biological activity of this compound is largely influenced by its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorosulfonyl group allows for nucleophilic attack by biological molecules, potentially leading to inhibition or modulation of enzymatic activity.

Pharmacological Potential

Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its structural similarity to other bioactive compounds suggests it could interfere with cellular signaling pathways associated with tumor growth and inflammation.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : Another study highlighted its potential to reduce pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism, which could provide a dual mechanism of action against tumor growth.

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to related compounds:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 15 | Induces apoptosis in cancer cells |

| 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid | Anti-inflammatory | 20 | Reduces cytokine levels in macrophages |

| Related Compound A | Enzyme Inhibition | 10 | Targets metabolic enzymes in cancer cells |

| Related Compound B | Antioxidant | 25 | Protects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.